5-amino-2,4,6-triiodo-N-methylisophthalamic acid
Overview
Description
5-Amino-2,4,6-triiodo-N-methylisophthalamic acid is a chemical compound with the molecular formula C9H7I3N2O3 and a molecular weight of 571.88 g/mol . It is also known by its synonym, 3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid . This compound is notable for its high iodine content, which makes it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid typically involves the iodination of an aromatic precursor followed by amination and methylation steps. The reaction conditions often require the use of strong iodinating agents and controlled temperatures to ensure the selective introduction of iodine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4,6-triiodo-N-methylisophthalamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.
Substitution: The amino and methylcarbamoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzoic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-2,4,6-triiodo-N-methylisophthalamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid primarily involves its interaction with iodine receptors and pathways in biological systems. The high iodine content allows it to effectively enhance contrast in imaging techniques by increasing the absorption of X-rays in targeted tissues . The compound’s molecular structure enables it to bind to specific proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the methylcarbamoyl group.
Diatrizoic acid: Another iodinated compound used as a contrast agent but with a different molecular structure.
Iotalamic acid: Used in medical imaging with a similar iodine content but different functional groups.
Uniqueness
5-Amino-2,4,6-triiodo-N-methylisophthalamic acid is unique due to its specific combination of amino, triiodo, and methylcarbamoyl groups, which confer distinct chemical and biological properties. Its high iodine content and specific functional groups make it particularly effective as a contrast agent in medical imaging .
Properties
IUPAC Name |
3-amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7I3N2O3/c1-14-8(15)2-4(10)3(9(16)17)6(12)7(13)5(2)11/h13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKBAWZIVNNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7I3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177353 | |
Record name | 3-Amino-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-89-9 | |
Record name | 3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-2,4,6-TRIIODO-N-METHYLISOPHTHALAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3PN1N22K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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